molecular formula C19H18ClNO4 B2861487 5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-69-6

5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2861487
CAS No.: 853751-69-6
M. Wt: 359.81
InChI Key: JEWCDBMTUQQPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is a useful research compound. Its molecular formula is C19H18ClNO4 and its molecular weight is 359.81. The purity is usually 95%.
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Biological Activity

5'-Chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one is a synthetic compound that belongs to the class of spirocyclic indolinones. Its unique structure, characterized by a spiro[1,3]dioxane ring fused with an indolinone moiety, has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 5'-chloro-1'-(2-methoxybenzyl)spiro[[1,3]dioxane-2,3'-indole]-2'-one. Its molecular formula is C19H18ClNO4C_{19}H_{18}ClNO_4, and it has a molecular weight of 357.80 g/mol. The presence of the chloro and methoxy groups enhances its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies indicate that this compound may exhibit:

  • Antioxidant Activity : The spirocyclic structure may contribute to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's. The specific interactions and inhibition kinetics require further investigation.

Anticancer Potential

Recent studies have indicated that derivatives of spiroindolinones possess significant anticancer properties. For instance:

  • A study on related compounds demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .
  • The structure–activity relationship (SAR) analysis revealed that modifications at the indolinone ring could enhance cytotoxicity against various cancer cell lines.

Neuroprotective Effects

Research into similar spiro compounds has highlighted their potential in neuroprotection:

  • A series of spiro indolin derivatives were screened for cholinesterase inhibitory activity, suggesting that modifications similar to those in this compound could lead to effective treatments for Alzheimer's disease .

Case Studies

StudyFindings
Study on Antioxidant Activity Showed that spirocyclic compounds can reduce oxidative stress markers in vitro.
Neuroprotective Screening Identified compounds with significant AChE inhibition, indicating potential for Alzheimer’s treatment .
Cytotoxicity Assays Demonstrated selective cytotoxic effects against breast cancer cell lines with an IC50 value indicating effective dose levels .

Properties

IUPAC Name

5'-chloro-1'-[(2-methoxyphenyl)methyl]spiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO4/c1-23-17-6-3-2-5-13(17)12-21-16-8-7-14(20)11-15(16)19(18(21)22)24-9-4-10-25-19/h2-3,5-8,11H,4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWCDBMTUQQPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=C(C=C(C=C3)Cl)C4(C2=O)OCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.